H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH
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Overview
Description
The compound H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH is a peptide composed of the amino acids alanine, valine, proline, isoleucine, glutamine, lysine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine and serine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can produce allysine, while reduction can break disulfide bonds to yield free thiol groups.
Scientific Research Applications
H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and protein synthesis. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH: can be compared to other peptides with similar sequences or functions. Some similar compounds include:
H-Ile-Lys-Val-Ala-Val-OH: Known for promoting cell adhesion and neurite outgrowth.
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Used in various biological studies.
Tirzepatide: A peptide with a complex sequence used in therapeutic research.
This compound in scientific research and industry.
Properties
CAS No. |
402594-20-1 |
---|---|
Molecular Formula |
C36H64N10O11 |
Molecular Weight |
813.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H64N10O11/c1-7-19(4)28(45-33(53)25-12-10-16-46(25)35(55)27(18(2)3)44-29(49)20(5)38)34(54)40-21(6)30(50)41-23(13-14-26(39)48)32(52)42-22(11-8-9-15-37)31(51)43-24(17-47)36(56)57/h18-25,27-28,47H,7-17,37-38H2,1-6H3,(H2,39,48)(H,40,54)(H,41,50)(H,42,52)(H,43,51)(H,44,49)(H,45,53)(H,56,57)/t19-,20-,21-,22-,23-,24-,25-,27-,28-/m0/s1 |
InChI Key |
PNERDNPFFFQJFA-ADWUDYDCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
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